molecular formula C10H13N3 B3431143 Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine CAS No. 886363-05-9

Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine

Cat. No.: B3431143
CAS No.: 886363-05-9
M. Wt: 175.23 g/mol
InChI Key: FNEFJAHQRCNWDU-UHFFFAOYSA-N
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Description

Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile synthetic building block. This amine-functionalized imidazo[1,2-a]pyridine derivative is closely related to its immediate precursor, (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 880361-79-5), and is often supplied as a stable salt, such as the this compound dihydrochloride (CAS 1187931-93-6) . The core imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. As part of this chemical family, this compound serves as a key intermediate in the synthesis of more complex molecules for biological screening . Its structural features make it a valuable scaffold for developing potential therapeutic agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can rely on the consistent quality of this building block to support their investigations in early-stage drug discovery and chemical biology.

Properties

IUPAC Name

N-methyl-1-(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-3-4-13-7-9(6-11-2)12-10(13)5-8/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEFJAHQRCNWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236870
Record name N,7-Dimethylimidazo[1,2-a]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-05-9
Record name N,7-Dimethylimidazo[1,2-a]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,7-Dimethylimidazo[1,2-a]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Key Observations :

  • The 7-methyl substitution is a common feature in antimicrobial agents, as seen in 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives, which exhibit potent activity against Gram-negative bacteria like Proteus spp. .
  • Dimethylamino groups () increase basicity, which may influence receptor binding in kinase inhibitors .

Physicochemical Properties

Property This compound (7-Methylimidazo[1,2-a]pyridin-2-ylmethyl)(3-trifluoromethylphenyl)amine 4-{7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine
LogP (Predicted) ~1.2 ~3.5 ~2.8
Water Solubility Moderate Low Moderate
Hydrogen Bond Donors 1 1 2

Analysis :

  • The trifluoromethylphenyl derivative () has higher lipophilicity (LogP ~3.5), favoring membrane penetration but reducing aqueous solubility .
  • The dimethylamino group in introduces additional hydrogen-bonding capacity, which may enhance solubility compared to the methylamine analog.

Antimicrobial Activity

  • 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine (): Exhibits broad-spectrum antibacterial activity, particularly against Proteus spp. (MIC: 4–8 µg/mL), attributed to the 7-methyl group enhancing membrane disruption .

Kinase Inhibition

    Biological Activity

    Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (CAS 886363-05-9) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

    Overview of Imidazo[1,2-a]pyridine Derivatives

    Imidazo[1,2-a]pyridine derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The unique nitrogen-containing heterocyclic structure provides a versatile scaffold for medicinal chemistry. Recent studies have highlighted the promising pharmacological profiles of these compounds, particularly in cancer therapy and infectious diseases .

    Anticancer Properties

    Recent research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies indicate that compounds within this class can inhibit various cancer cell lines. For instance, one study reported that imidazo[1,2-a]pyridine derivatives showed submicromolar inhibitory activity against tumor cell lines with IC50 values ranging from 0.09 μM to 0.43 μM .

    Table 1: Anticancer Activity of this compound

    Cell LineIC50 (μM)Mechanism of Action
    HCC8270.09PI3Kα Inhibition
    A5490.43Induction of Apoptosis
    MCF-70.12Cell Cycle Arrest at G2/M Phase

    Other Biological Activities

    In addition to its anticancer properties, this compound has been studied for other pharmacological effects:

    • Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine series have shown effectiveness against various bacterial and fungal strains.
    • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties through modulation of inflammatory pathways.

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be attributed to specific structural features:

    • Nitrogen Heterocycles : The presence of nitrogen atoms enhances the interaction with biological targets.
    • Alkyl Substituents : Variations in alkyl groups influence solubility and permeability across cellular membranes.
    • Functional Groups : The introduction of different functional groups can modulate the compound's affinity for target proteins.

    Case Study: In Silico Modeling

    In silico docking studies have been employed to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold could lead to enhanced potency and selectivity against specific cancer types .

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, and how do reaction conditions impact yield?

    • Methodology : The compound can be synthesized via condensation reactions or cyclization processes. For example, imidazo[1,2-a]pyridine derivatives are often prepared using Friedländer’s method, where 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes/ketones under acidic conditions (e.g., AlCl₃) . Solvent-free protocols using recyclable catalysts (e.g., tetraethylene glycol-bridged 1-vinylimidazolium mesylate) improve sustainability, reducing waste and eliminating chromatography .
    • Key Considerations : Optimize temperature, catalyst loading, and solvent choice (if used) to enhance purity and scalability.

    Q. Which spectroscopic techniques are most reliable for characterizing this compound?

    • Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the imidazo[1,2-a]pyridine core. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) . X-ray crystallography resolves ambiguities in regiochemistry for crystalline derivatives .
    • Data Interpretation : Compare spectral data with structurally related compounds (e.g., 2-{7-methyl-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine) to validate assignments .

    Q. What are the documented biological activities of structurally analogous imidazo[1,2-a]pyridine derivatives?

    • Findings : Analogues exhibit anti-inflammatory, antimicrobial, and anticancer properties. For example, 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives inhibit COX-2 with IC₅₀ values <1 μM . Imidazo[1,2-a]pyridines with trifluoromethyl groups show enhanced metabolic stability in pharmacokinetic studies .
    • Research Gaps : Limited data exists for the methyl-amine substituent in the target compound; prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

    • Methodology : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO), charge distribution, and nucleophilic/electrophilic sites. Studies on imidazo[1,2-a:5,4-b']dipyridines demonstrate that electron-withdrawing groups lower LUMO energy, enhancing electrophilic reactivity .
    • Application : Use results to design derivatives with tailored redox properties or binding affinities.

    Q. What strategies resolve contradictions in spectral data for imidazo[1,2-a]pyridine derivatives?

    • Case Study : Discrepancies in ¹³C NMR shifts may arise from tautomerism or solvent effects. For example, imidazo[1,2-a]pyrimidin-2-yl-acetic acid exhibits pH-dependent tautomeric forms, resolved via variable-temperature NMR .
    • Recommendation : Use deuterated solvents and control pH during analysis. Cross-validate with X-ray or 2D NMR (e.g., HSQC, HMBC) .

    Q. How does the methyl-amine substituent influence the compound’s pharmacokinetic profile?

    • Methodology : Conduct in silico ADMET predictions (e.g., SwissADME) to assess solubility, permeability, and CYP450 interactions. Experimentally, compare metabolic stability in liver microsomes with analogues lacking the methyl-amine group .
    • Findings : Methyl groups typically enhance lipophilicity, potentially improving blood-brain barrier penetration but reducing aqueous solubility.

    Key Challenges & Future Directions

    • Synthetic Optimization : Explore microwave-assisted or flow chemistry to reduce reaction times .
    • Biological Screening : Prioritize target-specific assays (e.g., kinase inhibition) given the scaffold’s versatility in drug discovery .
    • Computational-Experimental Synergy : Integrate molecular docking to predict binding modes with biological targets (e.g., ENPP1 for immunomodulation) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
    Reactant of Route 2
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.